Belinostat, chemically known as (2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide [], is a hydroxamic acid-based pan-HDACi [, , ]. This classification denotes its ability to inhibit a broad spectrum of HDAC enzymes, specifically Class I, II, and IV HDACs, at micromolar concentrations []. In scientific research, belinostat serves as a valuable tool for investigating the role of histone acetylation in various cellular processes, particularly those related to cancer development and progression.
While specific details regarding belinostat synthesis are limited in the provided abstracts, one study mentions the use of liquid chromatography and tandem mass spectrometry for identifying and quantifying metabolic products of ZL277, a boron-containing prodrug of belinostat []. This suggests a multi-step synthesis process potentially involving the production and subsequent modification of a prodrug.
Research indicates that belinostat undergoes extensive metabolism in vivo [, ]. Identified metabolic pathways include:
Belinostat exerts its antitumor activity primarily through HDAC inhibition [, ]. By inhibiting HDACs, belinostat tips the balance towards histone acetylation, resulting in:
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5